molecular formula C10H17NO2 B6635022 n-[2-(Oxan-2-yl)ethyl]prop-2-enamide

n-[2-(Oxan-2-yl)ethyl]prop-2-enamide

Cat. No.: B6635022
M. Wt: 183.25 g/mol
InChI Key: UXBWKGOYGJTKAI-UHFFFAOYSA-N
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Description

N-[2-(Oxan-2-yl)ethyl]prop-2-enamide is an acrylamide derivative featuring a 2-(tetrahydropyran-2-yl)ethyl group attached to the nitrogen of the acrylamide moiety. The tetrahydropyran (oxane) ring introduces steric bulk and lipophilicity, distinguishing it from simpler phenethylamine-based acrylamides.

Properties

IUPAC Name

N-[2-(oxan-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-10(12)11-7-6-9-5-3-4-8-13-9/h2,9H,1,3-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBWKGOYGJTKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(Oxan-2-yl)ethyl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide precursors. One common method involves the reaction of oxane-2-yl ethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: n-[2-(Oxan-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of n-[2-(Oxan-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-[2-(Oxan-2-yl)ethyl]prop-2-enamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (IC50) Source/Application
This compound C10H17NO2 183.25 Tetrahydropyran-ethyl Not reported (predicted) Synthetic/Unreported
(E)-N-[2-(4-Hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (Moupinamide) C18H19NO4 313.35 4-Hydroxy-3-methoxyphenyl, 4-hydroxyphenethyl Anti-inflammatory (IC50 <17.21 μM) Boerhavia diffusa
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide C19H21NO5 343.38 Dihydroxyphenyl, methoxyethyl Anti-inflammatory (IC50 <17.21 μM) Lycium yunnanense
N-trans-Coumaroyl octopamine C17H17NO4 299.32 Coumaroyl, octopamine-derived ethylamine Anti-inflammatory Lycium barbarum
N-[2-(Thiophen-2-yl)ethyl]prop-2-enamide C9H11NOS 181.25 Thiophene-ethyl Not reported Synthetic

Key Observations

Lipophilicity and Solubility: The oxane ring in this compound increases lipophilicity compared to phenolic analogs like Moupinamide. This may enhance membrane permeability but reduce aqueous solubility. Polar groups (e.g., hydroxyl, methoxy) in analogs improve solubility and hydrogen-bonding interactions, critical for receptor binding .

Bioactivity: Phenolic and methoxy substituents correlate with anti-inflammatory activity. Moupinamide and Lycium-derived acrylamides exhibit IC50 values <17.21 μM, comparable to the positive control quercetin . The oxane-containing compound’s bioactivity is unreported but may differ due to reduced polarity and altered pharmacophore interactions.

Synthetic Accessibility: this compound can be synthesized via N-acylation of 2-(oxan-2-yl)ethylamine with acryloyl chloride, a method analogous to procedures in . Phenolic analogs often require protection/deprotection strategies for hydroxyl groups during synthesis .

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